![molecular formula C7H9BF5KO B2966168 Potassium (2,2-difluoro-6-oxaspiro[2.5]octan-1-yl)trifluoroborate CAS No. 2416056-42-1](/img/structure/B2966168.png)
Potassium (2,2-difluoro-6-oxaspiro[2.5]octan-1-yl)trifluoroborate
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Description
Potassium (2,2-difluoro-6-oxaspiro[2.5]octan-1-yl)trifluoroborate is a chemical compound with the formula C7H9BF5KO . It has a molecular weight of 254.05 . The IUPAC name for this compound is potassium (2,2-difluoro-6-oxaspiro[2.5]octan-1-yl)trifluoroborate . The compound is represented by the SMILES notation: FB-(F)C1C(F)(F)C12CCOCC2.[K+] .
Molecular Structure Analysis
The molecular structure of Potassium (2,2-difluoro-6-oxaspiro[2.5]octan-1-yl)trifluoroborate can be represented by the SMILES notation: FB-(F)C1C(F)(F)C12CCOCC2.[K+] . This notation represents the structure of the molecule in terms of the atoms present and their connectivity.Scientific Research Applications
Preparation and Applications in Cross-Coupling Reactions Potassium trifluoroborate enol ether reagents have been synthesized and are known for their stability. These reagents are notably used for incorporating 2,2-difluoroenolethers into aryl and heteroaryl systems, primarily through palladium-mediated cross-coupling reactions with appropriate halide coupling partners (Katz, Lapointe, & Dinsmore, 2009). This process is pivotal for synthesizing 1-aryl-2,2-difluoro-enolethers and/or 2,2-difluoro-1-aryl-ketones.
Facile Synthesis of Organotrifluoroborates Potassium azidoalkyltrifluoroborates have been prepared from their corresponding halogen compounds with high yields, via a nucleophilic substitution reaction. The resulting azidotrifluoroborates can easily form 1,4-disubstituted organo-[1,2,3]-triazol-1-yl-trifluoroborates through a 1,3-dipolar cycloaddition of azides, showcasing a method for the facile synthesis of various organo-[1,2,3]-triazol-1-yl-trifluoroborates (Molander & Ham, 2006).
Stability and Scalability in Synthesis An improved synthesis method for potassium (trifluoromethyl)trifluoroborate [K(CF3BF3)] has been established, showcasing high overall yield and scalability. The process involves treating Ruppert's reagent with trimethoxyborane in the presence of potassium fluoride, followed by the addition of aqueous hydrogen fluoride, making it a viable procedure for synthesizing this reagent for further applications (Molander & Hoag, 2003).
Utility in Suzuki-Miyaura Cross-Coupling Reactions The potassium trifluoroborate salts have been shown to be stable and can be used in Suzuki-Miyaura cross-coupling reactions. These salts are moisture and air stable, and the cross-coupling can be performed using PdCl2(dppf)·CH2Cl2 as the catalyst, tolerating a variety of functional groups (Molander & Rivero, 2002).
properties
IUPAC Name |
potassium;(2,2-difluoro-6-oxaspiro[2.5]octan-1-yl)-trifluoroboranuide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BF5O.K/c9-7(10)5(8(11,12)13)6(7)1-3-14-4-2-6;/h5H,1-4H2;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKXWRVHFBJZCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1C2(C1(F)F)CCOCC2)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BF5KO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (2,2-difluoro-6-oxaspiro[2.5]octan-1-yl)trifluoroborate |
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